Cas no 874945-31-0 (L-Valinyl-L-leucinyl Anilide)

L-Valinyl-L-leucinyl Anilide is a dipeptide derivative composed of L-valine and L-leucine linked to an anilide moiety. This compound is of interest in peptide chemistry and pharmaceutical research due to its structural properties, which may influence biological activity and stability. Its defined chiral centers and amide bonds make it suitable for studying peptide interactions, enzyme substrates, or as a building block for more complex peptidomimetics. The presence of hydrophobic amino acids (valine and leucine) enhances its potential for membrane permeability studies. Its synthetic purity and well-characterized structure ensure reproducibility in research applications, particularly in drug discovery and biochemical assays.
L-Valinyl-L-leucinyl Anilide structure
L-Valinyl-L-leucinyl Anilide structure
Product Name:L-Valinyl-L-leucinyl Anilide
CAS No:874945-31-0
MF:C17H27N3O2
MW:305.415184259415
CID:709759
Update Time:2025-06-18

L-Valinyl-L-leucinyl Anilide Chemical and Physical Properties

Names and Identifiers

    • L-Leucinamide,L-valyl-N-phenyl- (9CI)
    • L-Valinyl-L-leucinyl Anilide
    • 2-[(2-amino-3-methylbutanoyl)amino]-4-methyl-N-phenylpentanamide
    • L-Valinyl-L-leucinyl
    • (2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide
    • L-Valyl-N-phenyl-L-leucinamide
    • Val-L-leu-anilide
    • Inchi: 1S/C17H27N3O2/c1-11(2)10-14(20-17(22)15(18)12(3)4)16(21)19-13-8-6-5-7-9-13/h5-9,11-12,14-15H,10,18H2,1-4H3,(H,19,21)(H,20,22)
    • InChI Key: LODYUHYUFPJMPF-UHFFFAOYSA-N
    • SMILES: O=C(C(C(C)C)N)NC(C(NC1C=CC=CC=1)=O)CC(C)C

Computed Properties

  • Exact Mass: 305.21000
  • Monoisotopic Mass: 305.21
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 7
  • Complexity: 363
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 84.2A^2
  • Surface Charge: 0
  • Tautomer Count: 6
  • XLogP3: nothing

Experimental Properties

  • PSA: 84.22000
  • LogP: 3.30350

L-Valinyl-L-leucinyl Anilide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
V094350-2mg
L-Valinyl-L-leucinyl Anilide
874945-31-0
2mg
$104.00 2023-05-17
TRC
V094350-5mg
L-Valinyl-L-leucinyl Anilide
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5mg
$201.00 2023-05-17
TRC
V094350-10mg
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10mg
$374.00 2023-05-17
TRC
V094350-25mg
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25mg
$867.00 2023-05-17
TRC
V094350-50mg
L-Valinyl-L-leucinyl Anilide
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$1596.00 2023-05-17
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